molecular formula C18H22N4O B2836032 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235382-31-6

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2836032
CAS No.: 1235382-31-6
M. Wt: 310.401
InChI Key: ZWKPWDWAYYRACV-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a phenyl group, a pyridine ring, and a piperidine moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves the reaction of 1-(pyridin-2-yl)piperidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the urea group into amines.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(pyridin-2-yl)urea: Lacks the piperidine moiety.

    1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: Similar structure but with a different position of the pyridine ring.

    1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer.

Uniqueness

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to its specific arrangement of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-phenyl-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(21-16-6-2-1-3-7-16)20-14-15-9-12-22(13-10-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKPWDWAYYRACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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